molecular formula C4H5N3O2S B8580972 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)

1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci)

Cat. No.: B8580972
M. Wt: 159.17 g/mol
InChI Key: BZUZUVWERCAEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The presence of a hydroxymethyl group and a thioxo group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction of 3-aminophenyl-6-R-1,2,4-triazin-5(2H)-ones with aryl isocyanates or aryl isothiocyanates in the presence of suitable solvents and varying temperature regimes can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and solvents plays a crucial role in achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A basic triazine compound with similar structural features but lacking the hydroxymethyl and thioxo groups.

    1,3,5-Triazine: Another triazine derivative with a different arrangement of nitrogen atoms in the ring.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A triazine derivative with additional heterocyclic rings.

Uniqueness

1,2,4-Triazin-5(2H)-one,3,4-dihydro-6-(hydroxymethyl)-3-thioxo-(9ci) is unique due to the presence of both hydroxymethyl and thioxo groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

6-(hydroxymethyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C4H5N3O2S/c8-1-2-3(9)5-4(10)7-6-2/h8H,1H2,(H2,5,7,9,10)

InChI Key

BZUZUVWERCAEPE-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=S)NC1=O)O

Origin of Product

United States

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